molecular formula C12H11NOS B2485867 2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone CAS No. 222047-13-4

2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone

Cat. No.: B2485867
CAS No.: 222047-13-4
M. Wt: 217.29
InChI Key: XVXKCRTZIJVEFX-UHFFFAOYSA-N
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Description

2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone is an organic compound that features a phenylsulfanyl group attached to a pyrrole ring via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone typically involves the reaction of 2-acetylpyrrole with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone linkage can be reduced to form alcohols.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone involves its interaction with various molecular targets. The phenylsulfanyl group can engage in interactions with proteins or enzymes, potentially inhibiting their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

    2-acetylpyrrole: A structurally related compound with an acetyl group instead of the phenylsulfanyl group.

    Thiophenol derivatives: Compounds with similar phenylsulfanyl groups but different core structures.

Uniqueness: 2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone is unique due to the combination of the phenylsulfanyl group and the pyrrole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c14-12(11-7-4-8-13-11)9-15-10-5-2-1-3-6-10/h1-8,13H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXKCRTZIJVEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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